1-(2,5-difluorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide
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Description
1-(2,5-difluorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H23F2N3O2S and its molecular weight is 395.47. The purity is usually 95%.
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Scientific Research Applications
Sulfonamides as Terminators in Organic Synthesis
Sulfonamides, such as the compound , are recognized for their ability to terminate cationic cyclisations effectively. They are utilized in synthesizing pyrrolidines through 5-endo cyclisation of homoallylic sulfonamides, demonstrating their utility in creating polycyclic systems efficiently (Haskins & Knight, 2002).
Chemoselective N-Acylation Reagents
Research on the development of chemoselective N-acylation reagents highlighted the creation of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides from related sulfonamide compounds. These reagents demonstrated excellent chemoselectivity in N-acylation reactions, showcasing the potential for precise synthetic modifications (Kondo et al., 2000).
Conformations and Self-association Studies
Investigations into the conformations and self-association behaviors of sulfonamides in solution provided insights into their molecular interactions. Such studies are crucial for understanding the molecular basis of their reactivity and potential applications in designing more efficient reaction conditions or new materials (Sterkhova et al., 2014).
Glycosidic Linkage Formation
Sulfonamides are also employed in forming diverse glycosidic linkages, demonstrating their versatility in carbohydrate chemistry. The combination of certain sulfonamides with other reagents can activate thioglycosides, facilitating the formation of glycosyl triflates and subsequent conversion to glycosides (Crich & Smith, 2001).
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O2S/c1-14-10-18(4-7-22-14)24-8-5-15(6-9-24)12-23-27(25,26)13-16-11-17(20)2-3-19(16)21/h2-4,7,10-11,15,23H,5-6,8-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHCFIGCKXNNEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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